molecular formula C14H13NOS B4127709 N-[2-(phenylthio)phenyl]acetamide

N-[2-(phenylthio)phenyl]acetamide

Cat. No.: B4127709
M. Wt: 243.33 g/mol
InChI Key: UYBXGTHDRYRWFD-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)phenyl]acetamide (CAS: 6310-41-4) is a sulfur-containing acetamide derivative characterized by a phenylthio (-SPh) substituent at the 2-position of the aromatic ring attached to the acetamide group. Its molecular formula is C₁₄H₁₃NOS (molecular weight: 259.33 g/mol). The compound is synthesized via the reaction of 2-(phenylthio)acetyl chloride with aniline derivatives under basic conditions, achieving yields of 24–42% depending on the substituents . It serves as a versatile intermediate in medicinal chemistry, particularly in the development of cytohesin inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBXGTHDRYRWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • N-[2-(phenylthio)phenyl]acetamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in the production of febantel, an anthelmintic agent used in veterinary medicine .
  • Antiproliferative Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative properties. A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized and evaluated for their potential as VEGFR-2 inhibitors, indicating possible applications in cancer therapy .
  • Dye and Pigment Manufacturing
    • The compound can also serve as a precursor for dyes and pigments due to its chromophoric properties. Its ability to form stable complexes makes it valuable in the textile and paint industries .

Organic Synthesis Applications

  • C-H Activation Ligand
    • This compound acts as a ligand in palladium-catalyzed reactions that facilitate C-H activation. This application is particularly useful in the olefination and lactonization processes, allowing for the formation of complex organic molecules from simpler substrates .
  • Synthesis of Novel Compounds
    • The compound has been involved in one-pot sequential synthesis protocols to generate various substituted phenylacetamides. These processes simplify the synthetic routes to complex molecules while maintaining high yields and purity .

Material Science Applications

  • Polymer Chemistry
    • In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. Their unique chemical structure allows for the development of new materials with tailored properties for specific applications.

Case Study 1: Antiproliferative Activity Evaluation

A recent study explored the synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives. These compounds were evaluated against various cancer cell lines, demonstrating significant antiproliferative effects and suggesting their potential as therapeutic agents targeting VEGFR-2 pathways .

Case Study 2: C-H Activation Applications

Research conducted by the Yu Group highlighted the effectiveness of this compound as a ligand for C-H activation reactions. The study reported successful olefination reactions that produced complex alkenes with high selectivity and efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Effects: Phenylthio vs. Chloro: The phenylthio group in N-[2-(phenylthio)phenyl]acetamide is bulkier and less electronegative than the chloro group in 2-chloro-N-phenylacetamide. This difference influences solubility and intermolecular interactions, as seen in the hydrogen-bonded chains of 2-chloro-N-phenylacetamide . Electron-Withdrawing Groups: Nitro (-NO₂) or trifluoromethyl (-CF₃) substituents (e.g., ST54, ST56) reduce synthetic yields (24–42%) compared to amino derivatives (55% for ST57) due to steric and electronic challenges .
  • This highlights the scaffold's versatility in drug discovery .

Physicochemical and Spectral Properties

  • Melting Points : Phenylthio derivatives generally exhibit higher melting points (e.g., 156–169°C for triazole-containing analogs) compared to simpler acetamides like 2-chloro-N-phenylacetamide, which forms prismatic crystals .
  • Spectral Data :
    • NMR : ¹H NMR spectra of phenylthioacetamides show characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
    • IR : Strong C=O stretching vibrations (~1680 cm⁻¹) confirm the acetamide moiety .

Pharmacological Potential and Limitations

  • Cytohesin Inhibition : Compound 51 () demonstrates moderate activity as a cytohesin inhibitor (IC₅₀ ~ 1.2 µM), attributed to the triazole and difluorophenyl groups enhancing target binding .
  • Toxicological Gaps: Limited data exist for phenylthioacetamides, whereas phenoxy analogs () have well-documented anti-inflammatory profiles. Further toxicological studies are warranted .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(phenylthio)phenyl]acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves sequential reactions starting with 2-(phenylthio)acetic acid, which is reacted with substituted anilines in the presence of activating agents like oxalyl chloride. For example, 2-(phenylthio)acetyl chloride is generated and coupled with aromatic amines (e.g., 4-nitroaniline) to form intermediates. Reduction of nitro groups (e.g., using SnCl₂·2H₂O) yields amino derivatives, followed by reductive amination or condensation steps. Key characterization tools include ¹H-NMR, ¹³C-NMR, and HRMS to confirm structural integrity .
  • Data Example :

StepReaction TypeYield (%)Key Characterization
1Formation of 2-(phenylthio)acetyl chloride85–90%TLC (hexane:ethyl acetate, 9:1)
2Coupling with 4-nitroaniline24–42%¹H-NMR (aromatic proton shifts)

Q. How is the molecular structure of this compound validated experimentally and computationally?

  • Methodology :

  • Experimental : Single-crystal X-ray diffraction confirms bond lengths and angles. For derivatives, FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹), while NMR resolves aromatic and acetamide protons .
  • Computational : Density Functional Theory (DFT) calculates optimized geometries and electrostatic potential (MESP) surfaces to predict reactive sites. HOMO-LUMO analysis evaluates electronic properties .

Q. What in vitro assays are used to screen the biological activity of this compound derivatives?

  • Methodology :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
    • Key Parameters : Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) ensure assay validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in aryl chloride intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetyl chloride formation .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
    • Case Study : Substituting toluene with THF increased the yield of ST57 from 55% to 68% during nitro group reduction .

Q. What mechanistic insights exist for the biological activity of this compound analogs?

  • Methodology :

  • Molecular Docking : Simulates binding to targets like EGFR or tubulin, highlighting interactions between the phenylthio group and hydrophobic pockets .
  • Enzyme Assays : Measures inhibition of COX-2 or topoisomerase II to explain anti-inflammatory/anticancer effects .
    • Contradictions : Some analogs show high cytotoxicity but low specificity, suggesting off-target effects. Comparative studies with structural analogs (e.g., replacing phenylthio with methylsulfonyl) clarify selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., identical cell lines and exposure times) .
  • Batch Variability Testing : Assess purity via HPLC (>95%) and quantify trace impurities (e.g., residual SnCl₂) that may skew results .
    • Example : Discrepancies in MIC values for P. aeruginosa were traced to differences in bacterial culture media (Mueller-Hinton vs. LB broth) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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